N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine

Catalog No.
S13416574
CAS No.
87410-95-5
M.F
C11H13N3OS
M. Wt
235.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-ami...

CAS Number

87410-95-5

Product Name

N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine

IUPAC Name

N-methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

InChI

InChI=1S/C11H13N3OS/c1-12-11-14-13-10(16-11)7-8-15-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)

InChI Key

UEKOVXIMTBBKJB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CCOC2=CC=CC=C2

N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This compound has garnered interest in scientific research due to its potential applications in medicinal chemistry and materials science. The molecular formula of this compound is C10H12N4OSC_{10}H_{12}N_{4}OS, and it features a methyl group, a phenoxyethyl substituent, and an amine functional group that contribute to its unique properties.

The chemical reactivity of N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine includes various types of reactions:

  • Oxidation: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
  • Reduction: If a nitro group is present, it can be reduced to an amine.
  • Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .

N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine exhibits notable biological activities. Research indicates that compounds featuring the thiadiazole moiety are often explored for their antimicrobial, antifungal, and anticancer properties. The specific structural features of this compound may enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

The synthesis of N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine can be achieved through several methods. A common approach involves:

  • Formation of Thiadiazole Ring: This can be accomplished by reacting thiosemicarbazide with carboxylic acids under mild conditions using polyphosphate ester as a catalyst.
  • Substitution Reaction: The thiadiazole derivative is then subjected to nucleophilic substitution with 2-phenoxyethyl bromide to introduce the phenoxyethyl group.
  • Methylation: Finally, methylation of the amine group can be performed using methyl iodide or another suitable methylating agent .

N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Material Science: Its unique chemical structure allows for the exploration of new materials with specific properties, such as polymers or coatings .

Interaction studies of N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine focus on its binding affinity and efficacy against biological targets. Preliminary studies suggest that the compound may interact with specific enzymes or receptors related to disease pathways. Further investigation into its mechanism of action and potential side effects is necessary to evaluate its therapeutic viability .

Several compounds share structural similarities with N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-aminesContains a thiadiazole ring and phenoxyethyl groupSimilar core structure but lacks methyl substitution
N-Methylthiadiazole derivativesVariants with different alkyl substitutionsDifferent biological activity profiles
1,3,4-Oxadiazole derivativesOxadiazole instead of thiadiazoleOften exhibit different pharmacological properties

The uniqueness of N-Methyl-5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern on the thiadiazole ring and its potential for diverse biological activities compared to other similar compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

235.07793322 g/mol

Monoisotopic Mass

235.07793322 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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